molecular formula C21H17NO2S B2456734 (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide CAS No. 1259235-78-3

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide

Cat. No.: B2456734
CAS No.: 1259235-78-3
M. Wt: 347.43
InChI Key: YXVHGKNNLWBECL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C21H17NO2S and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Synthesis of Conjugated Polymers

    Conjugated polymers incorporating fluorene units, such as (E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide, are synthesized for applications in organic solar cells. These polymers are notable for their optical properties and ability to conduct electricity, making them suitable for photovoltaic devices (Cheng, Yang, & Hsu, 2009).

  • Fluorophores for Zinc(II) Detection

    The synthesis and study of fluorophores related to this compound for the specific detection of zinc(II) ions in biological systems. These compounds exhibit strong fluorescence upon binding with Zn2+, aiding in the study of zinc's role in biological processes (Kimber, Mahadevan, Lincoln, Ward, & Betts, 2001).

Biochemistry and Medicinal Chemistry

  • Metal-based Synthetic Nucleases: The investigation into mixed copper(II) complexes involving derivatives of this compound for DNA binding and oxidative DNA cleavage activities. These complexes exhibit potential as synthetic nucleases with applications in biotechnology and medicine, including the study of DNA-protein interactions and the development of anticancer drugs (García-Giménez et al., 2009).

Chemistry of Fluorenyl Compounds

  • Mechanisms of Imine-Forming Reactions: Study on the solvolysis of 9-(N-chloro-N-methylamino)fluorene derivatives, closely related to this compound, revealing insights into the mechanisms of solvent- and base-promoted imine-forming elimination reactions. These findings contribute to the understanding of chemical reaction pathways and the design of new organic synthesis strategies (Meng & Thibblin, 1997).

Properties

IUPAC Name

(E)-N-(9H-fluoren-2-yl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2S/c23-25(24,13-12-16-6-2-1-3-7-16)22-19-10-11-21-18(15-19)14-17-8-4-5-9-20(17)21/h1-13,15,22H,14H2/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVHGKNNLWBECL-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NS(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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